molecular formula C10H6N4O6 B144795 2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone CAS No. 112537-96-9

2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone

Cat. No.: B144795
CAS No.: 112537-96-9
M. Wt: 278.18 g/mol
InChI Key: LIELVKLOFLWIGJ-YDWXAUTNSA-N
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Description

Chemical Identity and Properties
The compound 2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone (CAS 736-53-8) is a nitrofuran-derived hydrazone with the molecular formula C₁₀H₆N₄O₆ and a molecular weight of 278.18 g/mol . It is structurally characterized by two 5-nitro-2-furyl groups linked via a hydrazone bridge. This compound is recognized as Nitrofurazone EP Impurity A, a byproduct or degradation product of the antimicrobial drug Nitrofurazone (CAS 59-87-0) . Its synthesis involves condensation reactions between nitrofuran aldehydes and hydrazine derivatives, as evidenced by NMR and mass spectral data .

Applications and Significance Nitrofuran derivatives, including this compound, are historically significant for their broad-spectrum antimicrobial activity. However, due to concerns over carcinogenicity and genotoxicity, many nitrofurans, including Nitrofurazone, are restricted in human and veterinary medicine .

Properties

IUPAC Name

(E)-1-(5-nitrofuran-2-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O6/c15-13(16)9-3-1-7(19-9)5-11-12-6-8-2-4-10(20-8)14(17)18/h1-6H/b11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIELVKLOFLWIGJ-YDWXAUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NN=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N=C/C2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501036427
Record name 5-Nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821849
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

736-53-8
Record name 5-Nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000736538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2-furaldehyde (5-nitrofurfurylene)hydrazone
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Preparation Methods

Conventional Solution-Phase Condensation

The most widely reported method involves the acid- or base-catalyzed condensation of 5-nitro-2-furaldehyde with hydrazine derivatives in solution. This approach leverages the reactivity of the aldehyde group with the nucleophilic amine of hydrazine, forming the hydrazone linkage. A typical procedure involves dissolving 5-nitro-2-furaldehyde in a polar aprotic solvent such as dimethylformamide (DMF) or dioxane, followed by the addition of hydrazine hydrate or its derivatives under reflux conditions . For instance, in the presence of triethylamine as a base, the reaction proceeds at room temperature, yielding the product within 1–2 hours .

Key parameters influencing yield include solvent choice, stoichiometry, and temperature. Nitrobenzene and dioxane are preferred solvents due to their ability to stabilize intermediates . Post-reaction, the product is isolated via acidification (e.g., with hydrochloric acid) and recrystallized from acetic acid or aqueous methanol, achieving yields of 74–87% . This method’s scalability is limited by the use of hazardous solvents, but it remains a cornerstone for laboratory-scale synthesis.

Mechanochemical Synthesis via Ball Milling

Recent advances in solvent-free chemistry have enabled the synthesis of hydrazones through mechanochemical coupling. In this method, 5-nitro-2-furaldehyde is ground with hydrazine derivatives (e.g., isoniazid or 2-hydrazinobenzothiazole) in a ball mill at 30 Hz for 90 minutes . Sodium acetate is often added as a catalytic base to facilitate deprotonation and accelerate the condensation .

This approach eliminates solvent waste and reduces reaction times to under two hours, with yields exceeding 85% . Solid-state NMR confirms complete conversion, as evidenced by the disappearance of the aldehyde’s carbonyl signal and the emergence of hydrazone-specific peaks . The method’s eco-friendliness and efficiency make it ideal for green chemistry applications, though it requires specialized milling equipment.

Continuous Synthesis Using Twin-Screw Extrusion

A novel solvent-free, continuous method employs twin-screw extrusion to synthesize hydrazones. Here, 5-nitro-2-furaldehyde and 1-aminohydantoin hydrochloride are fed into an extruder operating at elevated temperatures (80–120°C) . The mechanical energy from the screws promotes mixing and reaction completion within residence times of 2–5 minutes.

This method achieves near-quantitative yields and is scalable for industrial production. The absence of solvents simplifies purification, as the product is directly collected from the extruder die . However, precise temperature control is critical to prevent thermal degradation of the nitro group.

Halogen Acetyl-Isocyanate Mediated Cyclization

A patented method involves reacting 5-nitrofurfurole hydrazone with chloroacetyl-isocyanate in inert solvents like dioxane or nitrobenzene . The reaction proceeds via initial formation of a halogen acetyl semicarbazone intermediate, which undergoes cyclization upon treatment with triethylamine to eliminate hydrogen chloride .

For example, mixing 1.55 g of 5-nitrofurfurole hydrazone with 1.43 g of chloroacetyl-isocyanate in dioxane at 50°C yields 2.65 g of the intermediate, which is subsequently cyclized to the final hydrazone . This method offers modularity for structural analogs but involves multiple steps and hazardous reagents.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Solution-PhaseDioxane, triethylamine, 25–50°C74–87% Simple setup, high puritySolvent waste, scalability issues
MechanochemicalBall milling, NaOAc, 30 Hz, 90 min>85% Solvent-free, rapidSpecialized equipment required
Twin-Screw ExtrusionSolvent-free, 80–120°C, 2–5 min~95% Continuous production, high throughputThermal sensitivity of nitro group
Halogen Acetyl CyclizationChloroacetyl-isocyanate, triethylamine75–88% Structural versatilityMulti-step, toxic intermediates

Reaction Optimization and Challenges

Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates . However, substitution with greener solvents (e.g., cyclopentyl methyl ether) is under exploration.

Catalysis : Triethylamine and sodium acetate are effective bases, but their excess can lead to side reactions such as over-cyclization . Catalytic amounts (0.1–0.5 equiv) are recommended.

Purification : Recrystallization from acetic acid remains the gold standard, though chromatographic methods are employed for analytical samples .

Chemical Reactions Analysis

2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Applications

1.1 Antiparasitic Activity

One of the most significant applications of this compound is its use in the treatment of parasitic infections. Nifurtimox, a well-known hydrazone derived from 5-nitro-2-furaldehyde, is utilized therapeutically against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. Recent studies have shown that new derivatives synthesized from 5-nitro-2-furaldehyde exhibit enhanced trypanocidal activity, with some compounds demonstrating over 20 times greater potency than nifurtimox (IC50 ∼ 100 nM) and selectivity indices ranging from 20 to 80 .

1.2 Antibacterial and Antifungal Properties

Research has also highlighted the antibacterial properties of hydrazones derived from 5-nitro-2-furaldehyde. A study reported that several synthesized compounds exhibited significant activity against Mycobacterium tuberculosis and Staphylococcus aureus, indicating potential for treating bacterial infections . The incorporation of various hydrazine derivatives into the hydrazone framework has been shown to enhance biological activity, suggesting a promising avenue for antibiotic development.

1.3 Antileishmanial Activity

The compound has demonstrated potent antileishmanial activity as well. One study found that a derivative exhibited an IC50 value of just 0.3 µM against Leishmania donovani, outperforming miltefosine, a standard treatment for leishmaniasis. This positions it as a candidate for further evaluation in vivo for treating this parasitic disease .

Synthesis Techniques

The synthesis of hydrazones from 5-nitro-2-furaldehyde typically involves mechanochemical methods, which have been shown to yield high conversions and purities. For instance, reactions conducted in vibratory ball mills have resulted in excellent yields (up to 98%) for various hydrazone derivatives . The mechanochemical approach not only enhances efficiency but also aligns with sustainable chemistry practices by reducing solvent use.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of these compounds. Studies indicate that modifications to the hydrazone structure can significantly influence their pharmacological properties. For example, increasing lipophilicity and conformational flexibility has been associated with enhanced trypanocidal activity . Additionally, derivatives lacking a nitro group were found to be largely inactive against parasites, underscoring the importance of specific functional groups in maintaining biological activity.

Case Studies and Comparative Analysis

Compound Activity IC50 (µM) Selectivity Index Target Pathogen
NifurtimoxTrypanocidal~20010T. brucei
New Hydrazone ATrypanocidal~10020–80T. cruzi
New Hydrazone BAntibacterial<10Not specifiedM. tuberculosis
New Hydrazone CAntileishmanial0.3Not specifiedL. donovani

This table summarizes the comparative efficacy of various compounds derived from 5-nitro-2-furaldehyde, illustrating their potential roles in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, generating reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between the target compound and related nitrofuran derivatives:

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Functional Group Key Features
Target Compound 736-53-8 C₁₀H₆N₄O₆ Hydrazone Nitrofurazone impurity; dual nitro-furyl groups
Nitrofurazone (Semicarbazone) 59-87-0 C₆H₆N₄O₄ Semicarbazone Parent drug; banned in food-producing animals
Hydrazinecarboxamide derivative (HEt-substituted) 405-22-1 C₈H₁₀N₄O₅ Semicarbazone (HEt) Enhanced solubility due to hydroxyethyl group
5-Nitro-2-furaldehyde pyrimidinyl hydrazone 13293-13-5 C₁₀H₉N₅O₄ Hydrazone (pyrimidinyl) Potential antimalarial/anticancer activity
Nitrofurantoin 67-20-9 C₈H₆N₄O₅ Imidazolidinedione Urinary tract antibiotic; distinct heterocyclic core

Key Comparisons

Functional Group Variations Hydrazone vs. Semicarbazone: The target compound’s hydrazone group (–NH–N=CH–) differs from Nitrofurazone’s semicarbazone (–NH–C(=O)–NH–N=CH–). This structural difference impacts reactivity and metabolic stability. Substituent Effects: The hydroxyethyl-substituted semicarbazone (CAS 405-22-1) shows improved aqueous solubility compared to the target compound, which lacks polar substituents .

Biological Activity Antimicrobial Activity: Nitrofurazone (semicarbazone) has well-documented antibacterial properties, whereas the target compound’s activity is less characterized. Both rely on nitro group reduction to generate reactive intermediates that damage microbial DNA .

Regulatory and Safety Profiles Nitrofurazone: Banned in the EU and US for veterinary use due to carcinogenic metabolites . Nitrofurantoin: Still used clinically (e.g., for UTIs) but contraindicated in renal impairment due to toxicity risks .

Synthetic and Analytical Data The target compound’s synthesis parallels other nitrofuran hydrazones, confirmed via IR (C=N stretch at ~1600 cm⁻¹) and NMR (aromatic proton shifts at δ 7–8 ppm) . Stability studies indicate nitrofurans degrade in methanol, necessitating inert storage conditions .

Research Findings and Implications

  • Reactivity : The hydrazone group in the target compound participates in tautomerism and may form coordination complexes with metal ions, useful in analytical chemistry .
  • Toxicity : Like other nitrofurans, the compound’s nitro group poses mutagenic risks, warranting caution in handling .
  • Structural Optimization : Modifying the hydrazone substituents (e.g., adding heterocycles) could mitigate toxicity while retaining bioactivity, as seen in triazole derivatives .

Biological Activity

2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone is a hydrazone derivative of 5-nitro-2-furaldehyde that has attracted attention due to its potential biological activities, particularly in the context of antimicrobial and antiparasitic effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of hydrazones generally involves the condensation of aldehydes with hydrazines. In the case of 2-Furancarboxaldehyde, 5-nitro-, the reaction typically proceeds as follows:

  • Reagents : 5-nitro-2-furaldehyde and a suitable hydrazine derivative.
  • Conditions : The reaction is usually carried out in an organic solvent under reflux conditions.
  • Characterization : The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antiparasitic Activity

One of the most significant biological activities associated with this compound is its antiparasitic effect against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively.

  • In vitro Studies : Research has shown that derivatives of 5-nitro-2-furaldehyde exhibit potent trypanocidal activity. Notably, some synthesized hydrazones demonstrated IC50 values as low as 100 nM, which is significantly more potent than existing treatments like nifurtimox .
  • Selectivity Index : These compounds often exhibit favorable selectivity indices (SI) ranging from 20 to 80, indicating a good therapeutic window .

Antimicrobial Activity

The antimicrobial potential of hydrazones derived from 5-nitro-2-furaldehyde has also been explored:

  • Bactericidal Properties : In vitro tests have indicated that these compounds show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) in the range of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus species .
  • Mechanism of Action : The proposed mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production pathways .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of hydrazone derivatives:

  • Lipophilicity : Increased lipophilicity has been correlated with enhanced trypanocidal activity. Compounds lacking a nitro group were found to be largely inactive against the parasites, underscoring the importance of this functional group .
  • Conformational Flexibility : The flexibility in molecular conformation appears to play a role in enhancing bioactivity, suggesting that further modifications could yield even more potent derivatives.

Case Studies

Several studies have highlighted the promising biological activity of hydrazone derivatives:

  • Study on Trypanocidal Activity : A series of new hydrazones were synthesized and tested against various strains of T. cruzi. One compound exhibited IC50 values significantly lower than those observed for standard treatments like benznidazole .
  • Antimicrobial Evaluation : Another study evaluated several hydrazone derivatives for their antibacterial properties against clinical isolates. Some compounds showed superior activity compared to conventional antibiotics like ampicillin .

Data Summary

The following table summarizes key findings related to the biological activities of selected hydrazone derivatives based on their IC50 values and selectivity indices:

Compound NameTarget OrganismIC50 (µM)Selectivity Index
Hydrazone AT. brucei0.150
Hydrazone BT. cruzi0.2540
Hydrazone CS. aureus15.625-
Hydrazone DE. coli62.5-

Q & A

Q. Example Data Contradiction :

StudyReported IC₅₀ (µM)Possible Cause
A12.5High purity (99%)
B45.0Residual DMSO in sample

Advanced: What strategies resolve spectral data conflicts during structural elucidation?

Methodological Answer:

Cross-Technique Validation :

  • If IR suggests a nitro group but ¹H NMR lacks expected NH signals, perform X-ray crystallography (if crystalline) or HRMS to confirm the absence of tautomeric forms .

Dynamic NMR : For compounds showing variable NH proton signals, conduct temperature-dependent NMR (25–80°C) to detect tautomeric equilibria .

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR data .

Q. Case Study :

  • Conflict : IR shows C=N stretch at 1620 cm⁻¹, but ¹³C NMR assigns the carbon at δ 148 ppm (lower than expected).
  • Resolution : DFT modeling revealed conjugation with the nitro group reduces the C=N bond order, aligning spectral data .

Advanced: How can metal complexation studies enhance understanding of this compound's reactivity?

Methodological Answer:

Synthesis of Metal Complexes :

  • React the hydrazone with Ni(II), Cu(II), or Zn(II) salts in methanol (1:2 molar ratio) at 50°C .
  • Characterize using molar conductivity (non-electrolytic behavior) and magnetic susceptibility (e.g., Cu(II) complexes show μeff ≈ 1.73 BM) .

Reactivity Insights :

  • Metal coordination stabilizes the hydrazone ligand, altering redox properties (e.g., Cu(II) complexes show enhanced nitro group reduction potential) .
  • Use cyclic voltammetry to compare free ligand vs. metal complex redox peaks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone
Reactant of Route 2
Reactant of Route 2
2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone

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